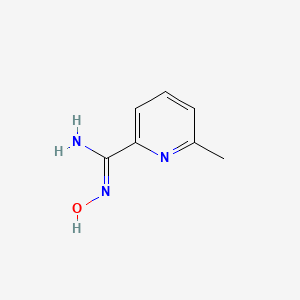

(Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one

Descripción general

Descripción

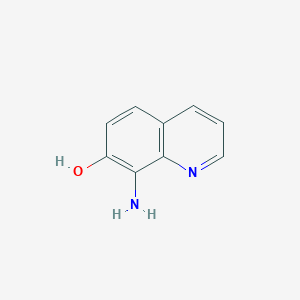

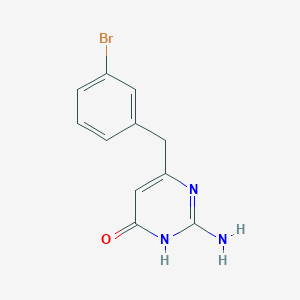

“(Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The compound also contains a hydroxyimino group (-N=OH), which is a functional group consisting of an imino group attached to a hydroxyl group, and a propan-2-one (or acetone) group, which is the simplest and smallest ketone.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a compound containing the hydroxyimino group. The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the hydroxyimino group, and the propan-2-one group. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the reactive sites at the hydroxyimino group and the carbonyl group of the propan-2-one. The pyridine ring might also be involved in reactions, particularly if it is substituted with other functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a pyridine ring are often polar and capable of forming hydrogen bonds, which can affect their solubility and reactivity.Aplicaciones Científicas De Investigación

Chemistry and Properties of Pyridine Derivatives

A comprehensive review of the chemistry and properties of pyridine derivatives, including (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one, highlights their preparation procedures, spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. These compounds, due to their structural variability and complex chemical behavior, present a wide range of applications in both organic chemistry and coordination chemistry. The study identifies potential areas for further investigation, suggesting that these compounds may have untapped applications in various fields due to their unique chemical properties (Boča, Jameson, & Linert, 2011).

Anticorrosive Materials

Quinoline derivatives, closely related to pyridine derivatives like (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one, have been extensively studied for their anticorrosive properties. These compounds are effective against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This application is particularly important in industrial settings, where corrosion can lead to significant economic losses and safety hazards (Verma, Quraishi, & Ebenso, 2020).

Synthetic Applications in Medicinal Chemistry

Pyranopyrimidine scaffolds, which can be synthesized from pyridine derivatives, are of significant interest in medicinal and pharmaceutical industries due to their wide range of synthetic applications and bioavailability. These compounds are studied intensively for their potential in developing lead molecules, highlighting the importance of pyridine derivatives like (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one in the synthesis of biologically active compounds (Parmar, Vala, & Patel, 2023).

Role in Analytical Chemistry

The analysis of heterocyclic aromatic amines, including compounds structurally related to (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one, is crucial in studying their biological effects and exposure levels. These analyses are essential for understanding the carcinogenic potential of certain compounds, underlining the importance of pyridine derivatives in analytical chemistry and public health (Teunissen et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it.

Direcciones Futuras

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising activity in a particular area, such as medicinal chemistry, further studies could be conducted to optimize its structure and properties.

Please note that this is a general analysis based on the structural components of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.

Propiedades

IUPAC Name |

(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-6(11)8(10-12)7-4-2-3-5-9-7/h2-5,12H,1H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQMJYRELXINBD-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NO)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=N/O)/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135741614 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)

![2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417579.png)

![Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1417584.png)

![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)

![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)